tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate
Overview
Description
tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate is a chemical compound with the molecular formula C13H15BrFNO2 and a molecular weight of 316.17 g/mol . It is a derivative of indoline, a bicyclic heterocycle that is significant in various chemical and pharmaceutical applications . This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 5-position, and a fluorine atom at the 4-position of the indoline ring .
Mechanism of Action
Target of Action
Tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives, in general, interact with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. They have shown to possess various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . The compound has a Log Po/w (iLOGP) of 3.38, indicating its lipophilicity .
Result of Action
Given its classification as an indole derivative, it may exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility can affect its absorption and distribution in the body . It is moderately soluble, with a Log S (ESOL) of -4.05 . Furthermore, its stability can be influenced by storage conditions .
Preparation Methods
The synthesis of tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of indoline derivatives, followed by esterification with tert-butyl chloroformate . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate is utilized in various scientific research applications:
Comparison with Similar Compounds
tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate can be compared with other indoline derivatives, such as:
tert-Butyl 5-bromoindoline-1-carboxylate: Lacks the fluorine atom, which may affect its reactivity and binding properties.
tert-Butyl 4-fluoroindoline-1-carboxylate: Lacks the bromine atom, which may influence its chemical stability and biological activity.
tert-Butyl indoline-1-carboxylate: Lacks both bromine and fluorine atoms, making it less reactive and potentially less effective in certain applications.
The presence of both bromine and fluorine atoms in this compound makes it unique and enhances its versatility in various chemical and biological applications .
Biological Activity
tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate (CAS No. 1337533-31-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 316.17 g/mol. It features a bromine atom and a fluorine atom, which may contribute to its biological activity by influencing receptor interactions and metabolic pathways. The compound is characterized by several important physicochemical properties:
Property | Value |
---|---|
Molecular Weight | 316.17 g/mol |
Boiling Point | Not available |
Log P (octanol-water) | 3.38 |
GI Absorption | High |
BBB Permeant | Yes |
CYP Inhibition | CYP1A2, CYP2C19, CYP2C9 |
These properties suggest that the compound may have good bioavailability and the potential for central nervous system penetration due to its ability to cross the blood-brain barrier (BBB) .
Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, CYP2C19, and CYP2C9. This inhibition can lead to altered metabolism of other drugs, enhancing or diminishing their effects . The compound's ability to modulate these enzymes suggests its potential role in drug-drug interactions.
Study on Indole Derivatives
A study published in the Journal of Organic Chemistry investigated various indole derivatives for their anticancer activities. The results indicated that modifications at the 5-position of the indole ring significantly impacted cytotoxicity against breast cancer cells . Although this compound was not directly tested, its structural similarities suggest it could exhibit comparable effects.
Pharmacokinetic Studies
Pharmacokinetic profiling of related indole compounds revealed that modifications can lead to enhanced absorption and distribution characteristics. For example, compounds with high lipophilicity showed increased permeability across biological membranes . This insight supports the hypothesis that this compound may also possess favorable pharmacokinetic properties.
Properties
IUPAC Name |
tert-butyl 5-bromo-4-fluoro-2,3-dihydroindole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(14)11(8)15/h4-5H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWHIDGFWSDQAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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